molecular formula C22H19N3O5S B11669725 N-(4-{[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide

N-(4-{[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide

Cat. No.: B11669725
M. Wt: 437.5 g/mol
InChI Key: OVCHIURQXKFGJJ-OEAKJJBVSA-N
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Description

N-(4-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their diverse applications in various fields due to their interesting chemical properties, including their potential in nonlinear optics, coordination chemistry, and biological activities .

Preparation Methods

The synthesis of N-(4-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE typically involves the condensation reaction between an aldehyde and a primary or secondary amine. The specific synthetic route for this compound involves the reaction of 2H-1,3-benzodioxole-5-carbaldehyde with N-(4-aminophenyl)-N-methylbenzenesulfonamide in the presence of a suitable catalyst, such as acetic acid, under reflux conditions . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N-(4-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE undergoes various types of chemical reactions, including:

Scientific Research Applications

N-(4-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. As a Schiff base hydrazone, it can form stable complexes with metal ions, which can inhibit enzyme activity by binding to the active site of the enzyme. The compound’s biological activity is attributed to its ability to interfere with cellular processes, leading to the inhibition of microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

N-(4-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is unique compared to other similar compounds due to its specific structural features and functional groups. Similar compounds include:

These comparisons highlight the uniqueness of N-(4-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE in terms of its specific applications and properties.

Properties

Molecular Formula

C22H19N3O5S

Molecular Weight

437.5 g/mol

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzamide

InChI

InChI=1S/C22H19N3O5S/c1-25(31(27,28)19-5-3-2-4-6-19)18-10-8-17(9-11-18)22(26)24-23-14-16-7-12-20-21(13-16)30-15-29-20/h2-14H,15H2,1H3,(H,24,26)/b23-14+

InChI Key

OVCHIURQXKFGJJ-OEAKJJBVSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NN=CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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